1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Medicinal Chemistry ADME Lipophilicity

Researchers optimizing lead lipophilicity often face LogP mismatch. This compound (LogP ~2.25) fills the 1.5-2.5 target window better than aryl analogs (LogP >2.9) or 2-carbaldehyde isomers (LogP ~0.5). • Predictable LogP ~2.25 for ADME-optimized library synthesis • Lower boiling point (296.8 °C) enables milder distillation vs. aryl analogs (337.1 °C) • Reactive 3-formyl handle for condensations & reductive aminations • Purity ≥95%, global shipping from stock

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 640264-45-5
Cat. No. B1269217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS640264-45-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2CC2)C)C=O
InChIInChI=1S/C10H13NO/c1-7-5-9(6-12)8(2)11(7)10-3-4-10/h5-6,10H,3-4H2,1-2H3
InChIKeyZBULWGFKZMHJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.6 [ug/mL]

Product Overview: 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde


1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 640264-45-5) is a heterocyclic building block featuring a pyrrole core substituted with a cyclopropyl group at the N1 position, methyl groups at C2 and C5, and a formyl group at C3 . Its molecular formula is C10H13NO with a molecular weight of 163.22 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its aldehyde handle enables further derivatization via condensation, reduction, or nucleophilic addition .

1
Heterocyclic building block for medicinal and agrochemical intermediate synthesis
2
Aldehyde handle enables condensation, reductive amination, and nucleophilic addition
3
Cyclopropyl-methyl pyrrole core provides distinct steric and electronic profile

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Interchange Risks


Within the pyrrole-3-carbaldehyde class, simple N-substitution changes dramatically alter physicochemical properties that dictate both synthetic utility and biological performance. Replacing the cyclopropyl group with a phenyl, fluorophenyl, or methoxyphenyl moiety yields compounds with significantly different lipophilicity (LogP), volatility (boiling point), and safety profiles . These differences impact everything from reaction solvent selection and purification logistics to pharmacokinetic behavior in lead optimization . Substituting with a positional isomer (e.g., pyrrole-2-carbaldehyde) further changes reactivity and downstream synthetic pathways . Therefore, substitution without rigorous property verification risks failed syntheses, altered biological outcomes, and unexpected safety incidents.

!
N-aryl substitution (phenyl, fluorophenyl, methoxyphenyl) may shift LogP, boiling point, and purification requirements
!
2-carbaldehyde isomer differs markedly in LogP and reactivity; not interchangeable for regioselective pathways
!
Unsubstituted pyrrole aldehydes lack cyclopropyl-methyl hazard profile (GHS07, H302/H315/H319/H335); handling protocols differ

Quantitative Comparison of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde


Lipophilicity (LogP) Comparison

The lipophilicity of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, as indicated by predicted LogP values, is substantially lower than that of aryl-substituted analogs. This difference directly influences membrane permeability, solubility, and metabolic stability in drug discovery contexts [1].

LogP Comparison
Predicted / Source review
Target LogP 2.25 vs. 4-methoxyphenyl analog 2.92
~4.7-fold lower partition
Supports lipophilicity screening for drug discovery contexts
Predicted values from Chemsrc/ACD/Labs; verify experimentally
Medicinal Chemistry ADME Lipophilicity

Volatility (Boiling Point) Comparison

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibits a significantly lower boiling point compared to aryl-substituted analogs. This property impacts distillation purification strategies and thermal stability considerations during synthesis .

Boiling Point Comparison
Predicted / Data to verify
296.8 °C vs. 4-fluorophenyl analog 337.1 °C
~40.3 °C lower
Supports distillation method context under milder conditions
Predicted at 760 mmHg; confirm thermal stability
Synthetic Chemistry Purification Process Safety

3- vs. 2-Carbaldehyde Isomer Reactivity

The position of the aldehyde group on the pyrrole ring (3- vs. 2-) fundamentally alters the compound's reactivity and physicochemical properties. The 3-carbaldehyde isomer presents distinct opportunities for regioselective transformations [1].

Isomer Reactivity
Class-level / Data to verify
3-carbaldehyde: LogP 2.25, BP 296.8 °C
2-carbaldehyde: LogP 0.52, BP 256.6 °C
LogP gap 1.73; BP gap 40.2 °C
Enables distinct regioselective synthetic pathways
Class-level pyrrole reactivity; validate route experimentally
Synthetic Methodology Reaction Selectivity Building Block

Safety and Handling Classification: Cyclopropyl-Substituted vs. Unsubstituted Pyrrole Aldehyde

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde carries a specific set of hazard classifications that differ from less substituted pyrrole aldehydes, impacting procurement, storage, and waste disposal requirements [1].

Safety Classification
Reported / Source review
GHS07, Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Informs lab safety protocol and waste management
ECHA C&L Inventory; confirm SDS for specific handling
EHS Laboratory Safety Regulatory Compliance

Applications of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde


Lead Optimization with Moderate Lipophilicity

For drug discovery programs where the target LogP window is between 1.5 and 2.5, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (LogP ~2.25) offers a balanced lipophilicity profile compared to more hydrophobic aryl-substituted analogs (LogP >2.9) or more hydrophilic 2-carbaldehyde isomers (LogP ~0.5) [1][2]. This property is supported by predicted LogP data from multiple sources, making it a suitable building block for synthesizing lead compounds with optimized ADME properties [1].

Low-Temperature Distillation Routes

When a synthetic pathway necessitates purification by distillation, the lower predicted boiling point of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (296.8 °C) compared to aryl-substituted analogs (e.g., 337.1 °C for the 4-fluorophenyl derivative) allows for milder processing conditions [1][2]. This reduces the risk of thermal decomposition and lowers energy consumption, which is particularly advantageous for scale-up [1].

Aldehyde Functionalization for 3-Substituted Pyrroles

The aldehyde group at the 3-position of the pyrrole ring provides a reactive handle for condensation, nucleophilic addition, and reductive amination reactions, enabling the construction of diverse heterocyclic scaffolds [1]. Its distinct electronic environment, as inferred from class-level understanding of pyrrole chemistry, makes it suitable for regioselective transformations that differ from those of the 2-carbaldehyde isomer [1]. This building block is valuable for creating focused libraries of 3-substituted pyrroles in medicinal chemistry and agrochemical research [1].

Application
Selection Property
Validation Focus
Lead optimization with moderate lipophilicity
Predicted balanced lipophilicity vs. aryl-substituted analogs
Confirm experimental logP and membrane permeability in target series
Distillation purification under mild conditions
Lower predicted boiling point vs. aryl-substituted analogs
Verify distillation compatibility and thermal decomposition profile
3-substituted pyrrole library synthesis
Aldehyde at 3-position for regioselective functionalization
Validate synthetic route and confirm regiochemistry of products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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